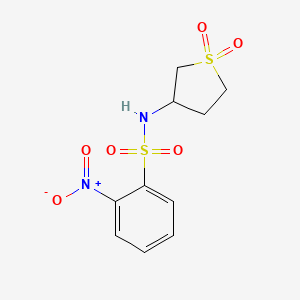
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide, also known as JNJ-17203212, is a small molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, protons, and capsaicin. It is involved in the transmission of pain signals and plays a role in various physiological processes such as thermoregulation and inflammation. JNJ-17203212 has been extensively studied for its potential therapeutic applications in pain management and other related disorders.
Mechanism of Action
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide is a selective antagonist of the TRPV1 ion channel. It binds to the channel and prevents its activation by various stimuli such as heat and capsaicin. By blocking the TRPV1 channel, this compound reduces the transmission of pain signals and thereby reduces pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been shown to reduce the expression of various pain-related genes in the spinal cord. This compound also has anxiolytic and antidepressant effects, which may be related to its ability to modulate the activity of the TRPV1 channel.
Advantages and Limitations for Lab Experiments
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the TRPV1 channel, which makes it a useful tool for studying the role of the channel in various physiological processes. Additionally, it has been shown to be effective in reducing pain in various animal models, which makes it a useful tool for studying pain mechanisms. However, this compound has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, it has a short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, this compound may have potential therapeutic applications in other disorders such as anxiety, depression, and gastrointestinal disorders, which warrant further investigation.
Synthesis Methods
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide can be synthesized using a multistep synthetic process that involves the reaction of various reagents such as 3-chlorobiphenyl, 3-furylcarboxaldehyde, and 4-piperidone. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be effective in reducing pain in various animal models of inflammatory and neuropathic pain. Additionally, it has been studied for its potential use in the treatment of other disorders such as anxiety, depression, and gastrointestinal disorders.
properties
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(furan-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c24-21-5-1-3-19(13-21)20-4-2-6-22(14-20)25-23(27)18-7-10-26(11-8-18)15-17-9-12-28-16-17/h1-6,9,12-14,16,18H,7-8,10-11,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEYQNQARYTISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-bromo-1,14-dimethyl-4,10-bis(2-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5025085.png)
![4-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(4-morpholinyl)ethyl]-2-pyrimidinamine](/img/structure/B5025089.png)
![1-(3-bromophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5025091.png)
![ethyl 2-[(5-nitro-2-furoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B5025096.png)

![methyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5025118.png)
![N-{[1-(4-hydroxybenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B5025122.png)


![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5025144.png)

![2-[2-(dimethylamino)vinyl]-1-(4-methoxyphenyl)-7-(4-morpholinylmethyl)-3-nitro-1H-indol-6-ol](/img/structure/B5025159.png)

![[3-(2-tert-butyl-4-methylphenoxy)propyl]diethylamine hydrochloride](/img/structure/B5025180.png)